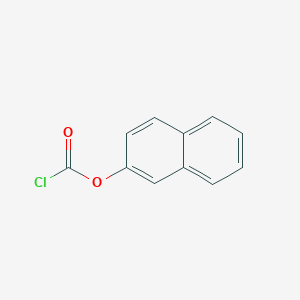

2-Naphthyl Chloroformate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

naphthalen-2-yl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-11(13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUFRLUGTLSJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578097 | |

| Record name | Naphthalen-2-yl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7693-50-7 | |

| Record name | Naphthalen-2-yl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Naphthyl Chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Naphthyl Chloroformate: Properties, Reactivity, and Applications

Introduction

2-Naphthyl Chloroformate, also known as chloroformic acid 2-naphthyl ester, is a highly reactive acyl chloride derivative that serves as a cornerstone reagent in modern organic synthesis. Its utility is primarily centered on its ability to act as an efficient precursor for the introduction of the 2-naphthyloxycarbonyl (Noc) group, a valuable protecting group for amines. The bulky, aromatic naphthyl moiety imparts specific chemical and physical properties, such as thermal stability and a chromophoric tag for UV detection, making it particularly useful in peptide synthesis, drug development, and analytical chemistry.[1]

This guide provides an in-depth exploration of the core chemical properties, reactivity, and field-proven applications of this compound. It is designed to equip researchers, chemists, and drug development professionals with the technical knowledge required for its safe and effective use in the laboratory. We will delve into its synthesis, spectroscopic signature, reaction mechanisms, and provide detailed protocols for its principal applications.

Core Physicochemical and Safety Properties

This compound is a solid at room temperature, but its high reactivity, particularly its moisture sensitivity, dictates specific storage and handling procedures.[2] It must be stored under an inert atmosphere in a cool, dark, and dry environment to prevent decomposition.[2]

Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Data | Reference(s) |

| IUPAC Name | naphthalen-2-yl carbonochloridate | [3] |

| Synonyms | Chloroformic Acid 2-Naphthyl Ester, 2-Naphthyloxycarbonyl chloride | [2][4] |

| CAS Number | 7693-50-7 | [3] |

| Molecular Formula | C₁₁H₇ClO₂ | [3] |

| Molecular Weight | 206.63 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 62-65 °C | [2][3] |

| Boiling Point | 112 °C at 1 mmHg | [2] |

| Solubility | Soluble in toluene, dichloromethane, THF; Insoluble in water. | [1][2] |

| Stability | Stable under normal conditions; moisture-sensitive. | [2] |

Toxicology and Safe Handling

Extreme caution is mandatory when handling this compound. this compound is classified as highly toxic and corrosive. It is fatal if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[2] Decomposition in the presence of moisture or water liberates toxic gases, including hydrogen chloride.

Key GHS Hazard Statements:

-

H290: May be corrosive to metals.[2]

-

H300 + H310 + H330: Fatal if swallowed, in contact with skin or if inhaled.[2]

-

H314: Causes severe skin burns and eye damage.[2]

Essential Precautionary Measures:

-

P260: Do not breathe dust.

-

P262: Do not get in eyes, on skin, or on clothing.[2]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

-

All manipulations should be performed in a certified chemical fume hood with appropriate engineering controls.

Synthesis and Spectroscopic Signature

Synthesis Overview

The standard laboratory synthesis of this compound involves the reaction of 2-naphthol with an excess of phosgene.[4] This reaction is an electrophilic attack on the naphthoxide ion. The use of a catalyst, such as triphenylphosphine, can facilitate the reaction.[4]

Protocol: Synthesis from 2-Naphthol and Phosgene This protocol is adapted from established literature procedures and should only be performed by trained personnel with extreme caution due to the use of phosgene.[4]

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a scrubber system (for neutralizing excess phosgene), charge 2-naphthol (1.0 eq) and a suitable solvent like toluene.

-

Optionally, add a catalytic amount of triphenylphosphine (e.g., 0.01 eq).[4]

-

Heat the mixture to 120-125 °C.[4]

-

Carefully introduce phosgene gas (COCl₂) below the surface of the stirred solution over several hours.[4]

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, bubble dry nitrogen through the mixture to remove any unreacted phosgene.

-

The crude product can be purified by vacuum distillation or recrystallization.

Expected Spectroscopic Characteristics

While experimental spectra should always be obtained for confirmation, the structure of this compound allows for the prediction of its key spectroscopic features.

-

¹H NMR: The spectrum will be dominated by signals in the aromatic region (approx. 7.2-8.0 ppm). The seven protons on the naphthalene ring will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to coupling with their neighbors.

-

¹³C NMR: The spectrum will show 11 distinct signals. Ten signals will appear in the aromatic region (~110-150 ppm), and the key carbonyl carbon of the chloroformate group will appear significantly downfield, typically in the range of 150-160 ppm.

-

IR Spectroscopy: The most prominent feature will be a very strong, sharp absorption band around 1770-1790 cm⁻¹ , characteristic of the C=O stretch in an acyl chloride/chloroformate. Other expected signals include aromatic C-H stretching (~3050-3100 cm⁻¹) and aromatic C=C stretching (~1500-1600 cm⁻¹).

-

Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z 206, with a characteristic M+2 peak at m/z 208 in an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would include the loss of the chlorine radical (m/z 171) and the loss of the entire chloroformyl group (•COCl) to yield the naphthyloxy cation (m/z 143).

Chemical Reactivity and Mechanistic Principles

The reactivity of this compound is governed by the highly electrophilic carbonyl carbon, which is bonded to two electron-withdrawing groups: the chlorine atom and the 2-naphthyloxy group. This makes it an excellent acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles.[5]

The general mechanism proceeds via a tetrahedral intermediate. A nucleophile (e.g., an amine) attacks the carbonyl carbon, breaking the C=O π-bond. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

Caption: General mechanism of nucleophilic acyl substitution.

Key Applications in Research and Development

Application 1: Protection of Amines as Noc-Carbamates

The most significant application of this compound is in the protection of primary and secondary amines.[6] Converting a nucleophilic amine to a stable, non-basic carbamate allows other chemical transformations to be performed on the molecule without interference from the amino group.[6][7] This "Protect-React-Deprotect" strategy is fundamental to multi-step organic synthesis, particularly in the fields of peptide chemistry and drug discovery.[8]

Causality: The choice of the Noc group is strategic. It is sterically demanding and electronically deactivating, rendering the protected nitrogen lone pair non-nucleophilic. Furthermore, the naphthyl chromophore allows for easy visualization of protected compounds by UV light on TLC plates and can aid in purification via chromatography.[1]

Workflow: Amine Protection and Deprotection

Caption: The 'Protect-React-Deprotect' workflow using the Noc group.

Protocol: General Procedure for Amine Protection This protocol is a general guideline and may require optimization for specific substrates.[9][10]

-

Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine-containing substrate (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or ethyl acetate).

-

Base Addition: Add a suitable base (1.1-1.2 eq). For non-nucleophilic organic bases, triethylamine or diisopropylethylamine is common. For aqueous reactions, NaHCO₃ can be used.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side products.

-

Reagent Addition: Dissolve this compound (1.05-1.1 eq) in a small amount of the reaction solvent and add it dropwise to the amine solution over 15-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor completion by TLC or LC-MS.

-

Workup: Quench the reaction by adding water or a saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Deprotection of the Noc Group The Noc group is robust but can be cleaved under specific conditions. Like the related benzyloxycarbonyl (Cbz) group, it is susceptible to catalytic hydrogenolysis.

-

Method: The protected substrate is dissolved in a solvent like ethanol or ethyl acetate, and a palladium on carbon catalyst (Pd/C) is added. The mixture is then stirred under an atmosphere of hydrogen gas (H₂). This reductive cleavage is highly efficient and clean, yielding the deprotected amine, toluene (from the naphthyl moiety reduction), and CO₂.[8]

Application 2: Derivatization for Chromatographic Analysis

In analytical chemistry, many biologically relevant molecules like amino acids and biogenic amines are polar and non-volatile, making them unsuitable for direct analysis by gas chromatography (GC).[5][11] this compound is used as a derivatization reagent to convert these polar analytes into more volatile and thermally stable carbamate esters.[5][12]

Causality: The derivatization process masks the polar N-H bonds, significantly reducing the compound's polarity and increasing its volatility. The resulting Noc-derivative has a higher molecular weight but is much more amenable to separation and detection by GC-MS.[11]

Conclusion

This compound is a powerful and versatile reagent with significant applications in both synthetic and analytical chemistry. Its ability to form stable, yet cleavable, carbamates makes it an excellent choice for the protection of amines in complex syntheses. Concurrently, its utility as a derivatizing agent enables the chromatographic analysis of otherwise intractable polar molecules. However, its extreme toxicity and reactivity demand rigorous adherence to safety protocols. This guide provides the foundational knowledge for harnessing the capabilities of this compound while ensuring the highest standards of laboratory safety and scientific integrity.

References

-

PrepChem. Synthesis of chloroformic acid 2-naphthyl ester. PrepChem.com. Available at: [Link]

-

National Center for Biotechnology Information. O-2-Naphthyl chlorothioformate. PubChem. Available at: [Link]

- Husek, P., & Simek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43.

-

Wikipedia. Chloroformate. Wikipedia. Available at: [Link]

- Han, Y., et al. (2023). Spectroscopy Data for Undergraduate Teaching.

- Wilson, C. O., et al. (1959). New Carbamates and Related Compounds.

- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.

- Google Patents. Preparation of carbamates.

- Tella, R., & Verma, R. P. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 249-251.

-

Organic Chemistry Portal. Protective Groups. Available at: [Link]

-

Kagne, R. Protection and deprotection. Willingdon College, Sangli. Available at: [Link]

-

Husek, P., & Simek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. ResearchGate. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 7693-50-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. prepchem.com [prepchem.com]

- 5. Chloroformate - Wikipedia [en.wikipedia.org]

- 6. Protective Groups [organic-chemistry.org]

- 7. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ruccs.rutgers.edu [ruccs.rutgers.edu]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 7693-50-7 | HAA69350 [biosynth.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Naphthyl Chloroformate

Introduction: The Role and Significance of 2-Naphthyl Chloroformate in Modern Organic Synthesis

This compound is a highly reactive chemical intermediate of significant interest to researchers and scientists in the field of drug development and organic synthesis. Its utility lies in the electrophilic nature of the chloroformate group, which allows for the facile introduction of the 2-naphthyloxycarbonyl moiety onto a variety of nucleophiles. This functional group can serve as a protecting group for amines, alcohols, and phenols, or act as a key building block in the synthesis of more complex molecules such as carbamates, carbonates, and ureas. The naphthyl group itself offers unique properties, including steric bulk and fluorescence, making it a valuable tool for creating derivatives with specific physical and biological characteristics. This guide provides a comprehensive overview of the synthesis, characterization, and safe handling of this compound, with a focus on practical, field-proven insights for laboratory applications.

Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of this compound is primarily achieved through the reaction of 2-naphthol with a phosgene equivalent. While historically, the highly toxic phosgene gas was used, modern synthetic chemistry favors the use of safer, solid alternatives such as triphosgene (bis(trichloromethyl) carbonate).[1][2] The reaction proceeds via a nucleophilic attack of the 2-naphthol oxygen on a carbonyl carbon of the phosgene equivalent, leading to the formation of the chloroformate and the liberation of byproducts.

The overall reaction can be summarized as follows:

Reaction Scheme:

Sources

An In-Depth Technical Guide to the Derivatization of Analytes Using 2-Naphthyl Chloroformate

This guide provides a comprehensive overview of the mechanism, application, and optimization of 2-naphthyl chloroformate as a derivatizing agent for analytical purposes. It is intended for researchers, scientists, and drug development professionals who require sensitive and reliable quantification of amine- and phenol-containing compounds.

Introduction: The Need for Derivatization

In analytical sciences, particularly within pharmaceutical and biomedical analysis, the sensitive detection of specific molecules is paramount. Many biologically significant compounds, such as amino acids, biogenic amines, and phenolic drugs, lack native properties that allow for their easy detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors.[1][2] Chemical derivatization is a powerful strategy employed to overcome these limitations.[2][3][4] By reacting an analyte with a carefully selected reagent, a new derivative is formed with enhanced physicochemical properties, making it more suitable for separation and detection.[3][4][5]

This compound (2-NC) is a versatile derivatizing reagent used to tag polar compounds, transforming them into derivatives that are less polar and more readily analyzed by chromatographic methods.[6] The key feature of 2-NC is the introduction of a naphthalene group onto the target analyte. This moiety is a strong chromophore and fluorophore, significantly enhancing the detectability of the resulting derivative by UV and fluorescence detectors, which is ideal for trace-level analysis in complex matrices like biological fluids or environmental samples.[7][8]

The Core Mechanism: Nucleophilic Acyl Substitution

The derivatization reaction of this compound with target analytes proceeds via a well-established nucleophilic acyl substitution mechanism.[1][9] This reaction is broadly applicable to compounds possessing nucleophilic functional groups, primarily primary and secondary amines, as well as phenols.[6]

The Key Players:

-

The Electrophile: this compound. The carbonyl carbon of the chloroformate group (–O–C(=O)–Cl) is highly electrophilic. This is due to the electron-withdrawing effects of the adjacent oxygen atom and the chlorine atom, which polarize the carbonyl bond and make the carbon atom susceptible to nucleophilic attack.

-

The Nucleophile: The analyte, which contains a functional group with a lone pair of electrons, such as the nitrogen atom in an amine (R-NH₂) or the oxygen atom in a phenoxide (Ar-O⁻).

The Reaction Unveiled:

The process can be dissected into two principal steps:

-

Nucleophilic Attack: The reaction is initiated when the nucleophilic atom (e.g., nitrogen of an amine) attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of an unstable, high-energy tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate rapidly collapses. The highly stable chloride ion (Cl⁻) is expelled as a leaving group, and the carbonyl double bond is reformed. This results in the formation of a stable carbamate (from an amine) or a carbonate ester (from a phenol) derivative. The reaction also produces hydrochloric acid (HCl) as a byproduct.[6]

Caption: General mechanism of derivatization with this compound.

Causality in Experimental Design: Optimizing the Reaction

Achieving a high and reproducible derivatization yield is critical for accurate quantification. This requires careful control of the reaction conditions. The choices made during protocol development are not arbitrary; they are grounded in chemical principles designed to maximize product formation and minimize side reactions.

Key Optimization Parameters:

| Parameter | Optimal Condition | Rationale & Expert Insight |

| pH | Alkaline (pH 9-11.5) | Causality: The nucleophilicity of primary/secondary amines and phenols is dramatically increased upon deprotonation. An alkaline buffer (e.g., borate buffer) ensures that the analyte exists predominantly in its more reactive, unprotonated form (R-NH₂ or Ar-O⁻).[10] It also serves to neutralize the HCl byproduct, which drives the reaction equilibrium towards the products according to Le Châtelier's principle.[6] |

| Solvent | Aprotic organic solvent (e.g., Acetonitrile) mixed with aqueous buffer | Causality: this compound is sensitive to moisture and can undergo hydrolysis.[11] Using a water-miscible organic solvent like acetonitrile ensures the reagent remains soluble and stable while allowing the reaction to proceed in a partially aqueous environment required for pH control. |

| Temperature | Moderately elevated (e.g., 60°C) | Causality: Increasing the temperature provides the necessary activation energy to speed up the reaction rate. However, excessive heat can promote the degradation of the reagent or the derivative. A temperature of 60°C often provides a good balance between reaction speed and stability.[7] |

| Reagent Concentration | Molar excess of 2-NC | Causality: Using a significant molar excess of the derivatizing reagent ensures that the reaction goes to completion, even if some reagent is lost to the primary side reaction: hydrolysis. This is crucial for achieving consistent and quantitative derivatization of the analyte. |

| Reaction Time | 15-30 minutes | Causality: This duration is typically sufficient for the reaction to reach completion under optimized temperature and pH conditions. The time should be precisely controlled for all samples and standards to ensure uniformity and reproducibility.[7] |

The Primary Side Reaction: Hydrolysis The main competing reaction is the hydrolysis of this compound by water, which produces 2-naphthol and HCl. This process consumes the reagent and can lower the derivatization yield. Performing the reaction in a well-mixed, partially organic medium and using a molar excess of the reagent are key strategies to mitigate the impact of hydrolysis.[11]

A Self-Validating Protocol: Derivatization for HPLC-Fluorescence Analysis

This section provides a robust, step-by-step protocol for the pre-column derivatization of a primary amine analyte in a sample matrix. The inclusion of controls makes the system self-validating.

Materials:

-

This compound (2-NC) solution: 10 mM in anhydrous acetonitrile.

-

Borate Buffer: 0.1 M, adjusted to pH 9.0 with NaOH.

-

Quenching Solution: 0.1 M HCl.

-

Sample (containing analyte), Standard solutions, and a Blank matrix.

Experimental Workflow:

Caption: Experimental workflow for pre-column derivatization.

Step-by-Step Methodology:

-

Sample Aliquoting: In separate microcentrifuge tubes, pipette 100 µL of the sample, a known concentration of the standard solution, and the blank matrix (the same matrix as the sample but without the analyte). The blank is crucial for identifying interfering peaks.

-

pH Adjustment: Add 100 µL of 0.1 M Borate Buffer (pH 9.0) to each tube. This establishes the optimal alkaline environment for the reaction.[7]

-

Reagent Addition: Add 100 µL of the 10 mM this compound solution to each tube.

-

Mixing & Incubation: Immediately vortex the mixture for 30 seconds to ensure homogeneity. Incubate the tubes at 60°C for 20 minutes in a controlled temperature water bath or heating block.[7]

-

Cooling: After incubation, cool the mixture to room temperature to halt the reaction progress.

-

Quenching: Add 50 µL of 0.1 M HCl to stop the reaction by neutralizing the basic catalyst and protonating any remaining unreacted amines.[7] This acidification also stabilizes the derivative.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter directly into an HPLC vial to remove any particulate matter that could damage the chromatographic system.

-

Analysis: Inject the derivatized sample into the HPLC system equipped with a fluorescence detector. The naphthalene group typically has an excitation maximum around 272 nm and an emission maximum around 350 nm.

Trustworthiness through Self-Validation:

-

The blank sample undergoes the full procedure. Any peak appearing at the same retention time as the analyte derivative indicates an interference from the matrix or reagent byproducts.

-

The standard sample confirms the retention time of the analyte derivative and is used to build a calibration curve for quantification. A successful derivatization will yield a sharp, symmetrical peak with a strong signal.

Conclusion

This compound is a highly effective derivatizing agent that operates through a predictable nucleophilic acyl substitution mechanism. Its primary utility lies in attaching a naphthyl tag to amine- and phenol-containing analytes, thereby rendering them highly detectable by HPLC with fluorescence or UV detection. By understanding the chemical principles that govern the reaction—especially the critical role of pH—and implementing a robust, self-validating protocol, researchers can achieve the sensitive, accurate, and reliable quantification required in demanding fields like drug development and clinical diagnostics.

References

-

MDPI. (2023). Synthesis of 2-Naphthyl 2-Chloroacetate and Study of Its Nucleophilic Substitution Reactions with Citric Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]

-

Fan, T. W.-M., et al. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). Methods in Molecular Biology. Retrieved from [Link]

-

Moreno-González, D., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A. Retrieved from [Link]

-

MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]

-

Infortech Open. (2021). Principles and Applications of Derivatization Techniques in Chromatographic Analysis. Retrieved from [Link]

-

Shimadzu. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]

-

Asian Journal of Applied Chemistry Research. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from [Link]

-

Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Retrieved from [Link]

-

Francioso, A., et al. (2020). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). O-2-Naphthyl chlorothioformate. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Chloroformate – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Retrieved from [Link]

-

National Institutes of Health. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved from [Link]

-

PubMed. (2015). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis degree of different forms of the chloroformate. Retrieved from [Link]

-

PubMed. (2016). Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue. Retrieved from [Link]

-

National Institutes of Health. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Principles and Applications of Derivatization Techniques in Chromatographic Analysis - Oreate AI Blog [oreateai.com]

- 3. journalajacr.com [journalajacr.com]

- 4. welch-us.com [welch-us.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chloroformate - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | 7693-50-7 | HAA69350 [biosynth.com]

- 9. benchchem.com [benchchem.com]

- 10. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Versatility of 2-Naphthyl Chloroformate: A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern organic chemistry and analytical sciences, the strategic selection of reagents is paramount to achieving desired outcomes with precision and efficiency. Among the vast arsenal of chemical tools, 2-Naphthyl Chloroformate has emerged as a reagent of significant utility, finding diverse applications ranging from enhancing the detectability of molecules in complex matrices to serving as a crucial building block in the synthesis of life-saving therapeutics. This in-depth technical guide provides a comprehensive overview of the core applications of this compound, offering field-proven insights, detailed experimental protocols, and a robust scientific foundation for researchers, scientists, and drug development professionals.

Introduction to this compound: Properties and Reactivity

This compound, with the chemical formula C₁₁H₇ClO₂, is a white to almost white crystalline powder.[1] Its reactivity is primarily dictated by the chloroformate functional group, which renders the carbonyl carbon highly electrophilic. This inherent reactivity allows it to readily engage with a variety of nucleophiles, most notably amines and phenols, through a nucleophilic acyl substitution mechanism.[2] The naphthalene moiety, a bicyclic aromatic hydrocarbon, bestows unique properties upon the resulting derivatives, particularly in the realm of analytical chemistry, by introducing a strong chromophore and fluorophore.

Safety and Handling: It is imperative to handle this compound with caution as it is fatal if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[1][3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4][5] Store the reagent in a cool, dry, and well-ventilated area, away from moisture, to prevent hydrolysis.[4]

Enhancing Analytical Detection: Derivatization for Chromatography

A primary and widely adopted application of this compound is as a pre-column derivatizing agent in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[6][7] Many biologically and pharmaceutically significant molecules, such as amino acids, peptides, and biogenic amines, lack a native chromophore or fluorophore, making their detection at low concentrations challenging.[2][8] Derivatization with this compound introduces the naphthyl group, which possesses strong ultraviolet (UV) absorbance and fluorescence properties, thereby significantly enhancing the sensitivity of detection.[2][8]

Derivatization of Amines and Amino Acids for HPLC Analysis

The reaction of this compound with primary and secondary amines proceeds readily under basic conditions to form stable carbamate derivatives.[9] These derivatives exhibit strong UV absorbance, typically around 228 nm, allowing for sensitive detection.[2] The rigid aromatic structure of the naphthalene group can also impart high fluorescence quantum yields, enabling even more sensitive fluorescence detection.[8]

Experimental Protocol: Derivatization of Amino Acids for HPLC-UV Analysis [2]

Materials:

-

Standard solutions of amino acids (1 mg/mL in 0.1 M HCl)

-

This compound solution (10 mM in acetonitrile, freshly prepared)

-

Borate buffer (0.1 M, pH 9.0)

-

Quenching solution (1 M HCl)

-

HPLC-grade acetonitrile and water

Procedure:

-

In a microcentrifuge tube, combine 100 µL of the amino acid standard or sample solution with 200 µL of 0.1 M borate buffer (pH 9.0).

-

Add 100 µL of the 10 mM this compound solution.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60°C for 20 minutes.

-

Cool the mixture to room temperature and add 50 µL of 1 M HCl to stop the reaction.

-

Vortex briefly and filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Analyze the derivatized sample using a C18 reversed-phase column with a suitable gradient of acetonitrile and water as the mobile phase. Detection is performed at 228 nm.

Data Presentation: HPLC Analysis of Derivatized Amino Acids

| Amino Acid | Retention Time (min) | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) |

| Glycine | 8.5 | 0.5 | 1.5 |

| Alanine | 10.2 | 0.4 | 1.2 |

| Valine | 14.8 | 0.3 | 0.9 |

| Phenylalanine | 18.3 | 0.2 | 0.6 |

| Note: These values are illustrative and may vary depending on the specific HPLC system and conditions. |

Causality in Experimental Choices: The use of a borate buffer at pH 9.0 is crucial as it maintains a basic environment necessary for the deprotonation of the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the chloroformate. The incubation at 60°C accelerates the reaction rate, ensuring complete derivatization within a reasonable timeframe. Quenching the reaction with HCl neutralizes the excess base and stops the derivatization process, ensuring the stability of the formed carbamates.

Diagram of Derivatization and HPLC Workflow:

Caption: Workflow for the derivatization of amino acids with this compound followed by HPLC analysis.

Application in Gas Chromatography

Chloroformates, in general, are effective derivatizing agents for GC analysis.[7][10] The reaction with analytes containing active hydrogens, such as carboxylic acids and phenols, converts them into less polar and more volatile esters, improving their chromatographic behavior and preventing peak tailing.[11] While less common than for HPLC, this compound can be used to derivatize certain analytes for GC, especially when coupled with mass spectrometry (GC-MS), where the naphthyl group provides a characteristic fragmentation pattern aiding in structural elucidation.

A Shield in Synthesis: The 2-Naphthoxycarbonyl Protecting Group

In the intricate world of multi-step organic synthesis, the protection of reactive functional groups is a fundamental strategy to ensure chemoselectivity.[12][13] this compound serves as an effective reagent for the introduction of the 2-naphthoxycarbonyl (Noc) protecting group for amines. The resulting carbamate is stable under a variety of reaction conditions, effectively masking the nucleophilicity of the amine.[9]

Protection of Amines

The protection of an amine as a 2-naphthyl carbamate is typically achieved by reacting the amine with this compound in the presence of a base, such as pyridine or a tertiary amine, in an inert solvent.

Diagram of Amine Protection:

Caption: General scheme for the protection of an amine using this compound.

Deprotection of the 2-Naphthoxycarbonyl Group

The utility of a protecting group is contingent upon its facile removal under conditions that do not affect other sensitive functionalities within the molecule. While specific protocols for the deprotection of the 2-naphthoxycarbonyl group are not as widely documented as for more common protecting groups like Boc or Cbz, the cleavage of carbamates can generally be achieved under various conditions.

Potential Deprotection Strategies:

-

Hydrolysis: Basic or acidic hydrolysis can cleave the carbamate bond, although this method may lack selectivity if other ester or amide groups are present.

-

Reductive Cleavage: Certain reductive conditions can be employed for carbamate cleavage.

-

Nucleophilic Attack: Strong nucleophiles may be used to attack the carbonyl carbon, leading to the release of the free amine.

Further research and optimization are often required to determine the most suitable deprotection conditions for a specific substrate.

Building Blocks for Health: Applications in Pharmaceutical Synthesis

The introduction of the 2-naphthyl moiety can impart desirable pharmacological properties to a molecule. This compound has been utilized as a key reagent in the synthesis of various pharmaceutical agents.

Synthesis of the Antifungal Agent Tolnaftate

A prominent example of this compound's application in drug synthesis is in the preparation of Tolnaftate, a thiocarbamate antifungal agent.[14] Tolnaftate functions by inhibiting squalene epoxidase, a crucial enzyme in the fungal ergosterol biosynthesis pathway.[15][16] The synthesis involves the reaction of 2-Naphthyl chlorothioformate (a sulfur analogue of this compound) with N-methyl-m-toluidine.[14] The underlying principle of the reaction is analogous to the reaction of this compound with amines.

Reaction Scheme for Tolnaftate Synthesis:

Caption: Synthetic route to the antifungal drug Tolnaftate.

Role in the Development of Novel Therapeutics

The naphthalene ring system is a recurring motif in many bioactive molecules, including anticancer and antiviral agents.[17][18] The ability of this compound to readily introduce this scaffold makes it a valuable tool in medicinal chemistry for the synthesis of novel drug candidates and for structure-activity relationship (SAR) studies.

Illuminating Biology: Fluorescent Probes and Sensors

The inherent fluorescence of the naphthalene moiety makes this compound an attractive precursor for the development of fluorescent probes and sensors.[19] These molecular tools are designed to detect and quantify specific analytes, such as metal ions or biologically relevant molecules, through a change in their fluorescence properties upon binding.[20][21]

The design of such sensors often involves linking the 2-naphthyl group to a recognition element (a receptor) that selectively binds to the target analyte. This binding event can trigger a conformational change or an electronic perturbation in the molecule, leading to a "turn-on" or "turn-off" fluorescent response.

General Principle of a 2-Naphthyl-Based Fluorescent Sensor:

Caption: Conceptual design of a fluorescent sensor incorporating a 2-naphthyl fluorophore.

Conclusion

This compound is a versatile and powerful reagent with a broad spectrum of applications in both analytical and synthetic chemistry. Its ability to enhance chromatographic detection, protect amine functionalities, serve as a key building block in pharmaceutical synthesis, and act as a precursor for fluorescent probes underscores its importance in modern research and development. By understanding the fundamental principles of its reactivity and the practical considerations for its use, researchers and drug development professionals can effectively leverage the unique properties of this compound to advance their scientific endeavors. This guide has provided a comprehensive, yet not exhaustive, overview, and it is the continuous innovation in its application that will further solidify its place as an indispensable tool in the chemical sciences.

References

- Safety Data Sheet. (2025, May 5).

- Santa Cruz Biotechnology. (n.d.).

- Fisher Scientific. (2025, December 19).

- Shabani, S., et al. (2025). Synthesis of 2-Naphthyl 2-Chloroacetate and Study of Its Nucleophilic Substitution Reactions with Citric Acid. Molecules, 30(1), 123.

- Hušek, P. (1998). Chloroformates in gas chromatography as general purpose derivatizing agents.

-

SIELC Technologies. (n.d.). Separation of 2-Chloroethyl chloroformate on Newcrom R1 HPLC column. Retrieved from [Link]

- Hušek, P. (1998). Chloroformates in gas chromatography as general purpose derivatizing agents.

- Kevill, D. N., & D'Souza, M. J. (2008).

- Supelco. (n.d.).

- D'Orazio, N., et al. (2020). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 25(20), 4603.

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

- Das, B., et al. (2011). Multicomponent one-pot synthesis of 2-naphthol derivatives and evaluation of their anticancer activity. Medicinal Chemistry Research, 20(8), 1244-1249.

-

Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]

- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.

- Pinney, K. G., et al. (2000). Synthesis and biological activity of naphthalene analogues of phenstatins: naphthylphenstatins. Bioorganic & Medicinal Chemistry Letters, 10(21), 2453-2456.

- Abdel-Majid, A. F. (2014). N-Dealkylation of Amines. Current Organic Chemistry, 18(1), 2-19.

- BenchChem. (n.d.).

- BenchChem. (n.d.).

- ResearchGate. (n.d.). The absorption spectra of the compound 2a (2 × 10⁻⁵) in chloroform....

- Li, J., & Chen, X. (2018). Recent progress in developing fluorescent probes for imaging cell metabolites. Journal of analysis and testing, 2(3), 205-217.

-

SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

- BenchChem. (n.d.). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide.

-

PubChem. (n.d.). O-2-Naphthyl chlorothioformate. Retrieved from [Link]

- Sigma-Aldrich. (n.d.).

- Hušek, P., & Šimek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43.

- Wang, Y., et al. (2010). Synthesis and anti-HIV activity of 2-naphthyl substituted DAPY analogues as non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, 18(13), 4601-4605.

- ResearchGate. (n.d.).

- Barrett-Bee, K. J., Lane, A. C., & Turner, R. W. (1986). The mode of antifungal action of tolnaftate. Journal of Medical and Veterinary Mycology, 24(2), 155-160.

- U.S. National Library of Medicine. (n.d.). Quantification of naphthyl conjugates. Comparison of high-performance liquid chromatography and selective enzyme hydrolysis methods.

-

Taylor & Francis. (n.d.). Tolnaftate – Knowledge and References. Retrieved from [Link]

- ResearchGate. (n.d.). Protective Groups In Organic Synthesis.

- Ryder, N. S. (1985). Ergosterol biosynthesis inhibition by the thiocarbamate antifungal agents tolnaftate and tolciclate. Antimicrobial Agents and Chemotherapy, 27(2), 252-256.

- U.S. National Library of Medicine. (n.d.). Development of a Next-Generation Fluorescent Turn-On Sensor to Simultaneously Detect and Detoxify Mercury in Living Samples.

- Cirrincione, G., et al. (2003). The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate. Journal of Heterocyclic Chemistry, 40(5), 851-855.

- U.S. National Library of Medicine. (n.d.). Protection (and Deprotection)

- U.S. National Library of Medicine. (n.d.).

- U.S. National Library of Medicine. (n.d.).

Sources

- 1. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 6. Alcohol or phenol synthesis by carbamate cleavage [organic-chemistry.org]

- 7. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protecting group - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multicomponent one-pot synthesis of 2-naphthol derivatives and evaluation of their anticancer activity | Semantic Scholar [semanticscholar.org]

- 15. The mode of antifungal action of tolnaftate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ergosterol biosynthesis inhibition by the thiocarbamate antifungal agents tolnaftate and tolciclate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and anti-HIV activity of 2-naphthyl substituted DAPY analogues as non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. research.manchester.ac.uk [research.manchester.ac.uk]

- 20. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]

- 21. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Naphthyl Chloroformate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Naphthyl Chloroformate (CAS 7693-50-7), a key reagent in organic synthesis and derivatization reactions.[1][2][3] Due to a scarcity of publicly available experimental spectra for this specific compound, this guide leverages predictive methodologies and comparative analysis with structurally analogous compounds, namely 1-Naphthyl Chloroformate and Phenyl Chloroformate, to provide a robust and scientifically grounded interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as an essential resource for researchers, scientists, and professionals in drug development by detailing not only the spectral characteristics but also the underlying principles and standardized protocols for data acquisition and interpretation.

Introduction

This compound is a versatile chemical intermediate, primarily utilized as a derivatizing agent for amines and other nucleophiles in chromatography and as a protecting group in peptide synthesis. Its reactivity is centered around the chloroformate functional group, which readily reacts with nucleophiles to form stable carbamates. Accurate spectroscopic characterization is paramount for verifying the purity and structural integrity of this reagent, ensuring the reliability of subsequent synthetic transformations.

This guide addresses the critical need for a detailed spectroscopic profile of this compound. In the absence of direct experimental spectra in the public domain, we employ a predictive approach, validated by comparison with the known spectral data of the closely related 1-Naphthyl Chloroformate and Phenyl Chloroformate. This comparative methodology allows for a high-confidence assignment of the spectral features of this compound.

For each spectroscopic technique, this guide will present:

-

Predicted Data: Computationally generated spectral data for this compound.

-

Comparative Analysis: A detailed comparison with the experimental data of analogous compounds to substantiate the predictions.

-

Experimental Protocol: A step-by-step methodology for the acquisition of high-quality spectroscopic data.

-

Data Interpretation: An in-depth explanation of the spectral features and their correlation to the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound is expected to exhibit a complex multiplet pattern in the aromatic region, characteristic of a 2-substituted naphthalene ring system. The chemical shifts are influenced by the electron-withdrawing nature of the chloroformate group.

Workflow for NMR Spectrum Prediction:

Caption: Workflow for predicting NMR spectra of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H1 | 7.95 - 8.05 | d | ~8.5 |

| H3 | 7.40 - 7.50 | d | ~2.5 |

| H4 | 7.85 - 7.95 | d | ~8.5 |

| H5 | 7.55 - 7.65 | m | |

| H6 | 7.45 - 7.55 | m | |

| H7 | 7.80 - 7.90 | d | ~8.0 |

| H8 | 7.90 - 8.00 | d | ~8.0 |

Note: Predicted values are based on computational models and comparison with analogous compounds. The exact chemical shifts and coupling constants may vary in experimental conditions.

Comparative ¹H NMR Data

To validate the predicted spectrum, we can compare it with the known ¹H NMR data of Phenyl Chloroformate. The aromatic protons of phenyl chloroformate typically appear as a multiplet in the range of 7.2-7.5 ppm. The downfield shift of the naphthyl protons in our prediction is consistent with the extended aromatic system.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to the 10 carbons of the naphthalene ring and the carbonyl carbon of the chloroformate group.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 150 - 155 |

| C2 | 148 - 152 |

| C4a | 133 - 136 |

| C8a | 131 - 134 |

| C1 | 129 - 132 |

| C8 | 127 - 130 |

| C5 | 126 - 129 |

| C7 | 125 - 128 |

| C6 | 124 - 127 |

| C4 | 120 - 123 |

| C3 | 118 - 121 |

Note: The carbonyl carbon is significantly downfield due to the deshielding effect of the oxygen and chlorine atoms.

Comparative ¹³C NMR Data

The experimental ¹³C NMR spectrum of phenyl chloroformate shows the carbonyl carbon at approximately 151 ppm and the aromatic carbons in the 121-151 ppm range. This aligns well with our predictions for this compound.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum of this compound

The IR spectrum of this compound is predicted to be dominated by a strong absorption band corresponding to the C=O stretching of the chloroformate group.

Diagram of Key IR Vibrational Modes:

Caption: Predicted key IR vibrational modes for this compound.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 1770 - 1790 | Strong, Sharp | C=O stretch (chloroformate) |

| 1500 - 1600 | Medium | Aromatic C=C stretch |

| 1100 - 1200 | Strong | C-O stretch (ester) |

| 800 - 900 | Strong | C-H out-of-plane bending |

| 650 - 750 | Medium | C-Cl stretch |

Comparative IR Data

The experimental IR spectrum of phenyl chloroformate shows a strong C=O stretching absorption at approximately 1785 cm⁻¹, which strongly supports our prediction for this compound.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid (KBr Pellet): Grind a small amount of this compound with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, ensuring the solvent does not have interfering absorptions in the regions of interest) and place in a liquid IR cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder (or the solvent).

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Spectral Range: Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of chlorine and the carbonyl group.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Predicted Ion |

| 206/208 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 171 | [M - Cl]⁺ |

| 143 | [M - COCl]⁺ (Naphthyloxy cation) |

| 115 | [C₉H₇]⁺ (Naphthalenyl cation) |

Predicted Fragmentation Pathway:

Caption: Predicted electron ionization fragmentation pathway of this compound.

Comparative Mass Spectrometry Data

The mass spectrum of phenyl chloroformate exhibits a molecular ion at m/z 156/158 and a base peak at m/z 94, corresponding to the phenoxy cation, which is analogous to the predicted naphthyloxy cation for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is suitable.

-

Detection: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

Safety and Handling

This compound is a corrosive and toxic substance.[2] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated fume hood.[4][5][6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and vapors. Prevent contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By integrating computational predictions with comparative data from analogous compounds, we have established a reliable framework for the interpretation of its NMR, IR, and MS spectra. The provided experimental protocols offer a standardized approach for acquiring high-quality data. This guide serves as a valuable resource for researchers, enabling confident identification and utilization of this compound in their scientific endeavors.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY - ETHYL CHLOROFORMATE. Retrieved from [Link]

-

NIH. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Retrieved from [Link]

Sources

- 1. This compound | 7693-50-7 | HAA69350 [biosynth.com]

- 2. This compound | 7693-50-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 5. upstream.ch [upstream.ch]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of 2-Naphthyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the solubility profile of 2-Naphthyl Chloroformate, a crucial reagent in synthetic organic chemistry. Understanding its solubility and reactivity with various solvents is paramount for its effective use in derivatization reactions, purification, and long-term storage.

Executive Summary

This compound is a solid compound characterized by its high reactivity, particularly towards nucleophiles. Its solubility is dictated by the interplay between its large, nonpolar naphthyl group and the polar chloroformate moiety. It exhibits good solubility in several common aprotic organic solvents but is highly reactive with protic solvents like water and alcohols. This guide elucidates these properties, providing a clear rationale for solvent selection in various laboratory applications.

Physicochemical Properties and Their Influence on Solubility

To understand the solubility of this compound, one must first consider its fundamental physicochemical properties.

-

Molecular Formula: C₁₁H₇ClO₂[1]

-

Molecular Weight: 206.63 g/mol

-

Physical State: White to off-white solid[2]

-

Melting Point: 62-65 °C[2]

-

Structure: The molecule consists of a large, hydrophobic naphthalene ring system attached to a highly electrophilic chloroformate group (-O-C(O)-Cl). This dual nature—a large nonpolar region and a small, highly polar, and reactive site—is the primary determinant of its solubility characteristics. The nonpolar naphthyl group favors dissolution in solvents with low polarity, while the polar chloroformate group can interact with more polar solvent molecules.

The most critical property of this compound is its reactivity. As an acyl chloride derivative, the carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack. This reactivity profile is not just a consideration for chemical reactions but is central to its stability and "solubility" in different solvent classes.

Solubility Profile: A Comprehensive Overview

The solubility of this compound is best understood by categorizing solvents based on their polarity and their ability to act as hydrogen bond donors (protic) or not (aprotic).

| Solvent Class | Solvent Example | Qualitative Solubility | Remarks & Causality |

| Aprotic Nonpolar | Toluene | Soluble[2] | The nonpolar nature of toluene effectively solvates the large naphthalene ring system, following the "like dissolves like" principle. |

| Benzene | Soluble (Predicted) | Similar to toluene, benzene's aromatic structure provides favorable π-stacking interactions with the naphthyl group. | |

| Hexane | Sparingly Soluble (Predicted) | While nonpolar, the aliphatic nature of hexane is less effective at solvating the aromatic system compared to toluene or benzene. | |

| Aprotic Polar | Dichloromethane (DCM) | Soluble (Commonly Used) | DCM provides a balance of moderate polarity to dissolve the chloroformate group without being reactive, making it an excellent solvent for reactions. |

| Chloroform | Soluble (Commonly Used) | Similar to DCM, chloroform is a standard solvent for reactions involving chloroformates. | |

| Tetrahydrofuran (THF) | Soluble (Predicted) | THF is a good polar aprotic solvent, capable of dissolving a wide range of organic compounds. Use of fresh, anhydrous THF is critical to avoid reaction with water impurities. | |

| Acetonitrile (MeCN) | Soluble (Commonly Used) | Acetonitrile is a polar aprotic solvent frequently used for derivatization reactions with chloroformates. | |

| Ethyl Acetate | Soluble (Predicted) | A moderately polar aprotic solvent that should effectively dissolve the compound. | |

| Protic Polar | Water | Reactive - Decomposes | Do Not Use. this compound rapidly hydrolyzes in water to form 2-naphthol, carbon dioxide, and hydrochloric acid. This is not a dissolution process but a chemical decomposition. |

| Alcohols (Methanol, Ethanol) | Reactive - Decomposes | Do Not Use. Alcohols are nucleophiles and will react via solvolysis to form the corresponding carbonate ester and HCl[3][4]. This reaction is often rapid. | |

| Acetic Acid | Reactive | Do Not Use. Reacts with the carboxylic acid to form a mixed anhydride[4]. |

The Critical Role of Solvent Reactivity: Solvolysis

For chloroformates, the term "solubility" in protic solvents is a misnomer. The dissolution observed is typically the result of a solvolysis reaction, where the solvent molecule itself acts as a nucleophile, attacking and destroying the chloroformate. This process is particularly rapid with water and alcohols.

Mechanism of Hydrolysis: Water attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and a proton to yield the unstable naphthyl carbonic acid, which rapidly decarboxylates to 2-naphthol and CO₂. The overall reaction liberates toxic hydrogen chloride gas.

This inherent reactivity mandates that this compound be handled under anhydrous (moisture-free) conditions and stored away from moisture[2]. All solvents used for reactions or storage must be rigorously dried.

Practical Guidance for Solvent Selection

The choice of solvent is dictated entirely by the intended application. The following workflow provides a logical approach to solvent selection.

Caption: Logical workflow for selecting a suitable solvent for this compound.

Experimental Protocol: Gravimetric Determination of Solubility

This protocol provides a self-validating method to determine the approximate solubility of this compound in a novel aprotic solvent.

Objective: To determine the solubility (in mg/mL) of this compound in a test solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (>97% purity)[2]

-

Test solvent (anhydrous grade)

-

Small vials with screw caps

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Volumetric pipette (1.00 mL)

-

Glass syringe with a 0.2 µm PTFE filter

-

Pre-weighed evaporation dish or watch glass

-

Constant temperature bath

Methodology:

-

Preparation: Place a magnetic stir bar in a vial. Add approximately 1.0 mL of the test solvent. Place the vial in a constant temperature bath set to 25 °C and allow it to equilibrate for 15 minutes.

-

Saturated Solution Creation: Begin adding small, accurately weighed portions of this compound to the stirring solvent. Continue adding the solid until a small amount of undissolved solid persists at the bottom of the vial, indicating that the solution is saturated.

-

Equilibration (Trustworthiness Step): Cap the vial tightly and allow the suspension to stir vigorously in the constant temperature bath for at least 4 hours. This extended time ensures that the system has reached equilibrium between the dissolved and undissolved solute.

-

Sample Extraction: Stop the stirring and allow the undissolved solid to settle completely. Carefully draw exactly 1.00 mL of the clear supernatant into the glass syringe fitted with a 0.2 µm filter. The filter ensures no solid particulates are transferred.

-

Solvent Evaporation: Dispense the 1.00 mL of the filtered solution into a pre-weighed evaporation dish. Place the dish in a fume hood and allow the solvent to evaporate completely. Gentle warming can be used to accelerate this process, but avoid excessive heat which could sublime the solid.

-

Mass Determination: Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature and remove any residual moisture. Weigh the dish containing the solid residue on the analytical balance.

-

Calculation:

-

Mass of residue = (Final mass of dish + residue) - (Initial mass of empty dish)

-

Solubility (mg/mL) = Mass of residue (mg) / 1.00 mL

-

Self-Validation: To ensure accuracy, the experiment should be performed in triplicate. Additionally, a small sample of the dissolved solid can be analyzed by ¹H NMR after evaporation to confirm that no degradation occurred during the process.

References

-

TCI EUROPE N.V. (2025). SAFETY DATA SHEET: this compound. Retrieved from TCI Chemicals. link

-

Kevill, D. N., & D'Souza, M. J. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. International Journal of Molecular Sciences, 14(4), 7019–7030. link

-

Tokyo Chemical Industry Co., Ltd. (n.d.). This compound. Retrieved from TCI Chemicals (APAC). link

-

National Center for Biotechnology Information. (n.d.). O-2-Naphthyl chlorothioformate. PubChem Compound Database. link

-

Kevill, D. N., & D'Souza, M. J. (2008). The Chemistry of Chloroformates. Chemical Reviews, 108(5), 1779-1803. link

-

Fluorochem. (n.d.). This compound. Retrieved from Fluorochem. link

-

CymitQuimica. (n.d.). This compound. Retrieved from CymitQuimica. link

-

Wikipedia. (n.d.). Chloroformate. Retrieved from Wikipedia. link

-

National Research Council (US) Committee on Toxicology. (2012). Chloroformates Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press (US). link

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 7693-50-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chloroformate - Wikipedia [en.wikipedia.org]

reactivity of 2-Naphthyl Chloroformate with primary and secondary amines

An In-Depth Technical Guide to the Reactivity of 2-Naphthyl Chloroformate with Primary and Secondary Amines

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the reactivity of this compound with primary and secondary amines. As a versatile reagent, this compound is pivotal in the synthesis of stable carbamates, the protection of amine functionalities in complex syntheses, and the derivatization of amines for enhanced analytical detection. This document elucidates the core principles governing its reactivity, explores the kinetics and mechanistic pathways, and offers detailed, field-proven experimental protocols for its principal applications. Designed for researchers, chemists, and drug development professionals, this guide synthesizes foundational theory with practical insights to empower effective and efficient use of this important chemical tool.

Introduction: The Role of this compound in Modern Chemistry

This compound is an aromatic chloroformate ester distinguished by its reactive acyl chloride moiety and a bulky naphthyl group. This unique structure makes it a highly effective reagent for the transformation of primary and secondary amines into their corresponding carbamate derivatives.[1] The resulting 2-naphthyloxycarbonyl carbamates are stable structures that play significant roles across various domains of chemical science.

The principal applications, which this guide will explore in detail, include:

-

Carbamate Synthesis: Carbamates are crucial structural motifs in medicinal chemistry, often serving as stable bioisosteres for amide bonds in peptidomimetics or as key pharmacophores in drug molecules.[2]

-

Amine Protection: The 2-naphthyloxycarbonyl group can serve as a robust protecting group for amines, enabling selective reactions at other sites in a multifunctional molecule.[3][4]

-

Analytical Derivatization: In analytical chemistry, particularly high-performance liquid chromatography (HPLC), amines often lack a native chromophore or fluorophore, making them difficult to detect.[5][6] this compound serves as an excellent pre-column derivatizing agent, attaching the UV-active naphthyl group to the amine, which dramatically enhances its detectability.[7][8]

This guide is structured to provide a holistic understanding, moving from the fundamental principles of the reaction to its practical execution and optimization in a laboratory setting.

Core Principles of Reactivity

The reaction between this compound and an amine is a classic example of nucleophilic acyl substitution. Understanding the roles of the electrophile and the nucleophile is fundamental to mastering this transformation.

-

The Electrophile: this compound The reactivity of this compound is centered on its carbonyl carbon. This carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen atom and, more significantly, the highly electronegative chlorine atom. The chlorine atom also functions as an excellent leaving group, facilitating the substitution reaction. The large, aromatic 2-naphthyl group influences the reagent's steric profile and provides the resulting derivative with its characteristic UV-active properties, which is invaluable for analytical applications.[7]

-

The Nucleophile: Primary and Secondary Amines Primary (R-NH₂) and secondary (R₂-NH) amines act as nucleophiles via the lone pair of electrons on the nitrogen atom. For the reaction to occur, the amine must be in its unprotonated, free-base form.[7] Any acid present will protonate the amine to form an ammonium salt (R-NH₃⁺ or R₂-NH₂⁺), which lacks the necessary lone pair and is no longer nucleophilic. This is why an acid scavenger (a base) is a critical component in these reactions.[9]

The Fundamental Reaction Mechanism

The reaction proceeds through a well-established nucleophilic acyl substitution pathway, typically involving a tetrahedral intermediate.

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the this compound.[2][7][10]

-

Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.[10][11]

-

Elimination of the Leaving Group: The intermediate collapses, reforming the C=O double bond and expelling the chloride ion (Cl⁻), which is a stable leaving group.[7][10]

-

Deprotonation: The resulting product is a protonated carbamate. A base present in the reaction mixture removes the proton from the nitrogen to yield the final, neutral carbamate product and a salt (e.g., triethylammonium chloride).[1][2]

Kinetic and Mechanistic Considerations

While the general mechanism is straightforward, the reaction's efficiency and outcome are governed by several interconnected factors. A senior scientist does not just follow a recipe; they understand how to manipulate these variables for an optimal result.

Factors Influencing Reaction Rate and Yield

-

Amine Nucleophilicity and Sterics: The inherent nucleophilicity of the amine is a primary driver of reaction speed. In general, aliphatic amines are more nucleophilic and react faster than aromatic amines. Steric hindrance is also a critical factor; bulky groups on or near the nitrogen atom will impede its approach to the electrophilic carbon. Consequently, the general reactivity trend is: Primary Amines > Secondary Amines >> Tertiary Amines (no reaction) Within a class, less hindered amines react faster (e.g., methylamine > tert-butylamine).

-

The Role of the Base (Acid Scavenger): The reaction liberates one equivalent of hydrochloric acid (HCl). This acid will immediately react with any available amine, converting it to its non-nucleophilic ammonium salt and halting the reaction. To ensure the reaction proceeds to completion, a non-nucleophilic base is added to act as an acid scavenger.

-

Common Choices: Triethylamine (Et₃N), diisopropylethylamine (DIPEA, Hünig's base), or pyridine are frequently used. Inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can also be employed, often in biphasic systems.[1][2]

-

Causality: The choice of base is strategic. For sensitive substrates, a hindered base like DIPEA is preferred to minimize potential side reactions. For simple reactions, the more economical Et₃N is sufficient.

-

-

Solvent Effects: The choice of solvent is crucial for ensuring all reactants remain in solution and for influencing the reaction pathway.

-

Typical Solvents: Anhydrous polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are standard.

-

Mechanistic Impact: Kinetic studies on similar chloroformates in aqueous solutions suggest a stepwise mechanism where the formation of a zwitterionic tetrahedral intermediate is the rate-determining step.[11] In less polar aprotic solvents, the mechanism may have more concerted character. The key is to use a solvent that can stabilize the transition state without participating in the reaction itself.

-

-

Temperature Control: These reactions are typically exothermic.

-